Tert-butyl 3-propylpiperazine-1-carboxylate Tert-butyl 3-propylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 502649-27-6
VCID: VC2392586
InChI: InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
SMILES: CCCC1CN(CCN1)C(=O)OC(C)(C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

Tert-butyl 3-propylpiperazine-1-carboxylate

CAS No.: 502649-27-6

Cat. No.: VC2392586

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-propylpiperazine-1-carboxylate - 502649-27-6

Specification

CAS No. 502649-27-6
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl 3-propylpiperazine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Standard InChI Key UTQYTJHYWCCQIJ-UHFFFAOYSA-N
SMILES CCCC1CN(CCN1)C(=O)OC(C)(C)C
Canonical SMILES CCCC1CN(CCN1)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 3-propylpiperazine-1-carboxylate belongs to the piperazine derivatives class, characterized by its heterocyclic structure and specific functional groups. The compound exists in racemic form and as distinct stereoisomers, each with unique properties and applications.

PropertyDetails
Chemical NameTert-butyl 3-propylpiperazine-1-carboxylate
Common Synonym1-Boc-3-propyl-piperazine
CAS Number502649-27-6 (racemic form)
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
IUPAC Nametert-butyl 3-propylpiperazine-1-carboxylate
SMILES NotationCCCC1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
InChIKeyUTQYTJHYWCCQIJ-UHFFFAOYSA-N

The compound features a piperazine ring with a propyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The propyl substituent introduces a chiral center at position 3, resulting in distinct stereoisomers (R and S enantiomers) .

Physical Properties

The physical properties of tert-butyl 3-propylpiperazine-1-carboxylate are essential considerations for research applications and handling procedures. While comprehensive data on the racemic form is limited, information on its stereoisomers provides valuable insights.

PropertyValue
Physical StateSolid
AppearanceNot specified in literature
Boiling Point303.9°C at 760 mmHg
Melting PointNot explicitly reported
SolubilitySoluble in DMSO and organic solvents
Storage Temperature2-8°C recommended

The compound should be protected from light and ideally stored under inert gas conditions to maintain its stability and purity for research applications .

Stereochemistry and Related Compounds

The presence of a chiral center at the 3-position of the piperazine ring results in two enantiomers of tert-butyl 3-propylpiperazine-1-carboxylate. Additionally, several structural analogs and derivatives have been synthesized for various research purposes.

Stereoisomers

CompoundCAS NumberSpecific Rotation
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate928025-58-5Not reported
(R)-tert-Butyl 3-propylpiperazine-1-carboxylate928025-57-4Not reported

Related Compounds and Derivatives

CompoundCAS NumberMolecular Formula
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride1217448-65-1C₁₂H₂₅ClN₂O₂
tert-Butyl 2-propylpiperazine-1-carboxylate1027511-67-6C₁₂H₂₄N₂O₂
tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride1202993-25-6C₁₂H₂₅ClN₂O₂
tert-Butyl 2-methyl-3-propylpiperazine-1-carboxylate1035818-87-1C₁₃H₂₆N₂O₂

The positional isomer, tert-butyl 2-propylpiperazine-1-carboxylate, features the propyl group at position 2 rather than position 3 of the piperazine ring. The 2-methyl-3-propyl derivative incorporates an additional methyl substituent, further expanding the structural diversity of this class of compounds .

Applications in Pharmaceutical Research

Tert-butyl 3-propylpiperazine-1-carboxylate has significant importance in pharmaceutical research and development. Its versatile structure makes it a valuable intermediate in the synthesis of various bioactive compounds.

Key Applications

Application AreaDetails
Central Nervous System DrugsUsed as an intermediate in developing compounds targeting neurological disorders
Therapeutic AgentsEmployed in the preparation of potential treatments for anxiety, depression, and other neurological conditions
Enantioselective Drug DevelopmentThe chiral nature makes it valuable for developing stereospecific pharmaceuticals
Building BlockServes as a key precursor for constructing complex piperazine-based drug candidates

The compound's structure is particularly valuable for constructing piperazine-based pharmaceuticals, which are often found in drugs targeting the central nervous system. Its chiral nature also makes it useful in the development of enantioselective drugs, potentially enhancing efficacy and reducing side effects of pharmaceutical products .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator